molecular formula C21H23N3O3S2 B2990355 N-(2-methylbenzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide CAS No. 941893-10-3

N-(2-methylbenzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide

Cat. No.: B2990355
CAS No.: 941893-10-3
M. Wt: 429.55
InChI Key: IXNMFSBLEYNWFI-UHFFFAOYSA-N
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Description

N-(2-methylbenzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide: . This compound features a thiazole ring, a piperidine ring, and a tosyl group, making it a versatile molecule for further chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylbenzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the core benzo[d]thiazole structure. The reaction conditions often require the use of strong bases or acids, and the presence of a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, precise temperature control, and continuous monitoring to ensure product quality and yield. The use of automated systems and advanced purification techniques would be essential to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Tosyl chloride (TsCl) and pyridine are typically employed for tosylation reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of tosyl groups at specific positions on the molecule.

Scientific Research Applications

Chemistry: This compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: Research has explored its use as a potential therapeutic agent for neurodegenerative disorders, such as Alzheimer's and Parkinson's disease.

Industry: The compound's versatility makes it valuable in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 2-Methylbenzothiazole derivatives: These compounds share the benzo[d]thiazole core but differ in their substituents and functional groups.

  • Piperidine derivatives: Compounds containing piperidine rings with various substituents are structurally similar but may have different biological activities.

Uniqueness: N-(2-methylbenzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide stands out due to its specific combination of functional groups, which allows for diverse chemical modifications and applications.

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-14-3-6-18(7-4-14)29(26,27)24-11-9-16(10-12-24)21(25)23-17-5-8-20-19(13-17)22-15(2)28-20/h3-8,13,16H,9-12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNMFSBLEYNWFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)SC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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